3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
Description
The compound 3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one belongs to the triazoloquinazolinone family, characterized by a fused triazole-quinazolinone scaffold. It features a 4-methylphenylsulfonyl group at position 3, contributing to its unique physicochemical and biological properties. This compound is commercially available (CAS: sc-495087) and has been utilized in research contexts, such as antimicrobial studies (e.g., savirin derivatives) .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c1-10-6-8-11(9-7-10)24(22,23)16-14-17-15(21)12-4-2-3-5-13(12)20(14)19-18-16/h2-9,19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDVYEIPNBGBAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cycloaddition and Cyclization
The triazoloquinazoline core is often constructed via copper-mediated reactions. A prominent method involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring, followed by cyclization to generate the quinazolinone moiety.
One-Pot Multi-Component Reactions (MCRs)
MCRs streamline synthesis by combining precursors in a single step. A three-component reaction using aldehydes, 3-amino-1,2,4-triazole, and sulfonylating agents has been reported:
Post-Synthetic Sulfonylation
Introducing the sulfonyl group after constructing the triazoloquinazoline core is a modular approach:
- Synthesize 3-aminotriazolo[1,5-a]quinazolin-5(4H)-one via cyclization of 2-hydrazinylquinazolinone with amyl nitrite.
- Sulfonylate the triazole nitrogen using 4-methylbenzenesulfonyl chloride in pyridine.
- Conditions :
- Challenge : Competing sulfonylation at the quinazolinone nitrogen requires careful stoichiometric control.
Optimization and Catalytic Systems
Solvent and Catalyst Screening
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| CuTC | Toluene | 25 | 82 | |
| Agar-DABCO-SO₃H | Solvent-free | 100 | 89 | |
| Pd/Al₂O₃ | H₂O | 80 | 76 |
Key Findings :
Mechanistic Insights
- Cyclization Pathways :
- Sulfonylation : Proceeds via a two-step process:
Challenges and Solutions
Regioselectivity in Triazole Formation
Byproduct Formation During Sulfonylation
- Issue : Over-sulfonylation at the quinazolinone NH.
- Mitigation : Employ transient protection with Boc groups or use stoichiometric HCl scavengers.
Recent Advances
Chemical Reactions Analysis
Types of Reactions
3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Triazole-Quinazolinone Core
Sulfonyl Group Modifications
- Savirin (3-[(4-Isopropylphenyl)sulfonyl] analogue) : Replacing the 4-methylphenyl group with a bulkier 4-isopropylphenylsulfonyl moiety enhances antibacterial activity against Staphylococcus aureus, demonstrating the importance of sulfonyl group hydrophobicity in biological interactions .
- 3-[(4-Chlorophenyl)sulfonyl] variant : The electron-withdrawing chlorine atom may influence electronic properties and metabolic stability, as seen in analogues with enhanced receptor binding .
Amine and Piperazine-Carbonyl Modifications
Physicochemical and Structural Comparisons
Table 1: Key Physicochemical Properties
Calculated based on molecular formula (C₁₈H₁₄N₄O₃S). *Estimated from analogues with similar structures.
Biological Activity
The compound 3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a member of the triazoloquinazoline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 395.48 g/mol |
| IUPAC Name | 3-[(4-methylphenyl)sulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one |
| InChI Key | KZFCAGBBMGDZTR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The sulfonyl group enhances its binding affinity to enzymes and receptors involved in several physiological processes. Preliminary studies suggest that it may modulate pathways related to inflammation and cancer cell proliferation.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of triazoloquinazoline derivatives. A study demonstrated that related compounds exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds within this class showed IC values in the micromolar range against human breast and colon cancer cell lines .
Case Study: Cytotoxicity in Cancer Cells
A comparative analysis was conducted on several triazoloquinazolines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 3-[(4-methylphenyl)sulfonyl]-1,2,3-triazolo[1,5-a]quinazolin-5(4H)-one | MCF-7 (Breast) | 15 |
| 3-(Phenylsulfonyl)-1,2,3-triazolo[1,5-a]quinazolin-5(4H)-one | HT-29 (Colon) | 20 |
| 3-(Chlorophenylsulfonyl)-1,2,3-triazolo[1,5-a]quinazolin-5(4H)-one | HeLa (Cervical) | 18 |
These results indicate that modifications in the sulfonyl group can significantly impact the cytotoxicity of triazoloquinazolines.
Antimicrobial Activity
The antimicrobial properties of triazoloquinazolines have also been explored. The presence of the triazole ring is known to enhance activity against a variety of pathogens. In vitro studies indicated that derivatives showed promising activity against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Efficacy
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 3-[(4-methylphenyl)sulfonyl]-1,2,3-triazolo[1,5-a]quinazolin-5(4H)-one | Staphylococcus aureus | 32 |
| 3-(Phenylsulfonyl)-1,2,3-triazolo[1,5-a]quinazolin-5(4H)-one | Escherichia coli | 64 |
Q & A
Q. What are the key steps in synthesizing 3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one?
The synthesis involves multi-step reactions:
- Initial cyclization : Reacting 2-hydrazinobenzoic acid with dimethyl N-cyanoimidodithiocarbonate in ethanol under ice-cold conditions, catalyzed by triethylamine, to form the triazoloquinazolinone core .
- Oxidation : Treating the intermediate with hydrogen peroxide in glacial acetic acid to introduce the sulfonyl group .
- Purification : Recrystallization from ethanol or methanol ensures high purity (>95%). Critical parameters include temperature control (0–5°C for initial steps) and solvent selection .
Q. What characterization methods confirm the compound’s structural integrity?
- Spectroscopic Analysis : ¹H NMR (δ 7.2–8.5 ppm for aromatic protons) and LC-MS (m/z 383.2 [M+H]⁺) verify molecular identity .
- X-ray Crystallography : Confirms planar geometry of the triazoloquinazoline fused-ring system and hydrogen bonding patterns (N–H⋯O, ~2.8 Å) .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 56.3%, H: 3.9%, N: 18.3%) to validate purity .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfonyl group introduction?
- Stoichiometric Precision : Use a 1:1.2 molar ratio of thioether precursor to H₂O₂ to avoid over-oxidation .
- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency by 15–20% .
- Microwave-Assisted Synthesis : Reduces reaction time from 6 hours to 45 minutes at 100°C, achieving yields >85% .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?
- Factorial Design : Vary substituents (e.g., methyl, halogen) at the 4-methylphenyl or triazole positions to assess bioactivity .
- Split-Plot Arrangement : Test solubility (in DMSO/water mixtures) and cytotoxicity (via MTT assays) under controlled pH (6.5–7.5) and temperature (37°C) .
- Statistical Validation : Use ≥3 replicates per condition and ANOVA to identify significant SAR trends (p < 0.05) .
Q. How to resolve discrepancies between theoretical and experimental solubility data?
- Molecular Dynamics Simulations : Incorporate solvent dielectric constants (ε = 20–80) and hydrogen-bonding parameters to predict solubility .
- Experimental Validation : Use nephelometry to measure solubility across pH (4–9) and temperature (20–40°C). Adjust Hansen solubility parameters (δD, δP, δH) to align predictions with observations .
Q. What methodologies assess environmental impacts of degradation byproducts?
- OECD 301F Test : Aerobic biodegradation studies with LC-MS/MS monitoring detect persistent sulfonated intermediates .
- QSAR Modeling : Predict ecotoxicity (e.g., Daphnia magna LC₅₀ = 2.1 mg/L) using log Kow (2.8) and bioaccumulation factors (BCF = 112) .
- Sediment-Water Partitioning : Measure Koc values (450 L/kg) to evaluate soil mobility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
